(S)-2-((Methoxycarbonyl)amino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((Methoxycarbonyl)amino)pentanoic acid is an amino acid derivative with a methoxycarbonyl group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((Methoxycarbonyl)amino)pentanoic acid can be achieved through various methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the amino acid . Another method involves the use of photocatalytic reactions to modify amino acids under mild, physiologically compatible conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (S)-2-((Methoxycarbonyl)amino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
(S)-2-((Methoxycarbonyl)amino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a precursor for more complex organic molecules.
Biology: The compound is studied for its role in protein synthesis and modification.
Mechanism of Action
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)pentanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate biochemical pathways, leading to various physiological effects .
Comparison with Similar Compounds
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acids: These compounds are used in peptide synthesis and share similar protective group chemistry.
tert-Butoxycarbonyl (Boc) amino acids: Another class of amino acid derivatives used in peptide synthesis with different protective groups.
Uniqueness: (S)-2-((Methoxycarbonyl)amino)pentanoic acid is unique due to its specific methoxycarbonyl group, which provides distinct reactivity and stability compared to other protective groups like Fmoc and Boc. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
Properties
Molecular Formula |
C7H13NO4 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(2S)-2-(methoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-3-4-5(6(9)10)8-7(11)12-2/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/t5-/m0/s1 |
InChI Key |
MUSAWTUYKNDIND-YFKPBYRVSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)OC |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.